Cas no 13862-98-1 (3-acetamido-2-methylpropanoic acid)

3-Acetamido-2-methylpropanoic acid is a specialized organic compound featuring both acetamido and carboxylic acid functional groups on a branched carbon backbone. This structural configuration lends it utility as an intermediate in pharmaceutical and fine chemical synthesis, particularly in the development of peptidomimetics and bioactive molecules. Its methyl substitution enhances steric control in reactions, while the acetamido group offers a reactive site for further derivatization. The compound’s stability under standard conditions and compatibility with common organic solvents make it a practical choice for controlled synthetic applications. Its purity and well-defined properties ensure reproducibility in research and industrial processes.
3-acetamido-2-methylpropanoic acid structure
13862-98-1 structure
Product Name:3-acetamido-2-methylpropanoic acid
CAS No:13862-98-1
MF:C6H11NO3
MW:145.156441926956
MDL:MFCD15207753
CID:3722044
PubChem ID:11665431
Update Time:2025-10-28

3-acetamido-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 3-(acetylamino)-2-methyl-
    • 3-acetamido-2-methylpropanoic acid
    • F91570
    • AKOS006102673
    • 13862-98-1
    • SCHEMBL468822
    • EN300-2964173
    • MDL: MFCD15207753
    • Inchi: 1S/C6H11NO3/c1-4(6(9)10)3-7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
    • InChI Key: DBKNTBMBKSLJRD-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(C)CNC(C)=O

Computed Properties

  • Exact Mass: 145.07389321Da
  • Monoisotopic Mass: 145.07389321Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 66.4Ų

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Additional information on 3-acetamido-2-methylpropanoic acid

3-Acetamido-2-Methylpropanoic Acid (CAS No. 13862-98-1): Properties, Applications, and Market Insights

3-Acetamido-2-methylpropanoic acid (CAS No. 13862-98-1) is a specialized organic compound with a wide range of applications in pharmaceuticals, biochemical research, and industrial chemistry. This compound, also known as N-acetyl-2-methylalanine, is a derivative of alanine, featuring an acetamido group at the 3-position and a methyl group at the 2-position of the propanoic acid backbone. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

The chemical properties of 3-acetamido-2-methylpropanoic acid include a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol. It typically appears as a white to off-white crystalline powder, soluble in water and polar organic solvents like methanol and ethanol. The compound's melting point ranges between 120-125°C, and it exhibits moderate stability under standard storage conditions. Researchers often utilize this compound in peptide synthesis, drug development, and as a building block for chiral auxiliaries.

In the pharmaceutical industry, 3-acetamido-2-methylpropanoic acid serves as a crucial intermediate for the production of various therapeutic agents. Its structural similarity to natural amino acids allows for incorporation into peptide-based drugs, potentially enhancing bioavailability and metabolic stability. Recent studies have explored its use in developing novel neurological disorder treatments, aligning with current research trends in neurodegenerative disease management. The compound's chiral center also makes it valuable for creating enantiomerically pure pharmaceuticals, addressing the growing demand for stereospecific drugs.

The biochemical applications of CAS 13862-98-1 extend to enzyme inhibition studies and metabolic pathway research. Scientists have investigated its potential as a mimic for natural amino acids in enzymatic reactions, particularly in studies related to amino acid metabolism disorders. This aligns with current scientific interest in precision medicine and personalized therapeutics, where understanding subtle molecular interactions becomes paramount. The compound's stability under physiological conditions makes it suitable for various in vitro and in vivo studies.

From an industrial perspective, 3-acetamido-2-methylpropanoic acid finds use in specialty chemical manufacturing. Its reactive carboxyl and amide groups allow for diverse chemical modifications, making it a versatile intermediate for producing specialty polymers, surfactants, and other fine chemicals. The growing demand for bio-based chemicals has increased interest in such amino acid derivatives as sustainable alternatives to petroleum-derived compounds.

The global market for 3-acetamido-2-methylpropanoic acid has shown steady growth, driven by expanding applications in pharmaceutical R&D and specialty chemicals. Market analysts project increased demand, particularly in Asia-Pacific regions where pharmaceutical manufacturing is rapidly expanding. Current pricing trends reflect its status as a specialty chemical, with prices varying based on purity grades and order quantities. Suppliers typically offer technical and pharmaceutical grades to cater to different industry requirements.

Quality control for 13862-98-1 involves rigorous testing for purity, chiral purity (when applicable), and absence of residual solvents. Analytical methods such as HPLC, NMR, and mass spectrometry are commonly employed to ensure product specifications. Storage recommendations typically include keeping the compound in a cool, dry place away from strong oxidizing agents to maintain stability over extended periods.

Recent scientific literature highlights novel synthetic routes to 3-acetamido-2-methylpropanoic acid, focusing on greener chemistry approaches. Researchers have developed enzymatic synthesis methods and solvent-free reactions to improve sustainability, responding to the chemical industry's push toward green chemistry principles. These advancements may lead to more cost-effective production processes and reduced environmental impact.

Safety considerations for handling 3-acetamido-2-methylpropanoic acid include standard laboratory precautions. While not classified as highly hazardous, proper personal protective equipment (gloves, safety glasses) is recommended when working with the compound. Material safety data sheets provide detailed handling instructions, and proper ventilation should be maintained in work areas.

Future research directions for CAS 13862-98-1 may explore its potential in drug delivery systems, particularly in prodrug formulations. The compound's structural features could be exploited to enhance drug targeting or controlled release properties. Additionally, its application in bioconjugation chemistry presents opportunities for developing novel diagnostic reagents and therapeutic conjugates.

For researchers and industrial users seeking 3-acetamido-2-methylpropanoic acid suppliers, verification of certificates of analysis and compliance with relevant pharmacopeia standards (when applicable) is essential. Many manufacturers now offer custom synthesis services and bulk quantities to meet specific research or production needs.

The environmental profile of 3-acetamido-2-methylpropanoic acid is generally favorable, with biodegradability studies showing moderate environmental persistence. However, proper waste disposal methods should be followed in accordance with local regulations. The compound's low volatility reduces airborne exposure risks, contributing to its relatively safe handling profile.

In conclusion, 3-acetamido-2-methylpropanoic acid (CAS No. 13862-98-1) represents a valuable chemical building block with diverse applications across multiple industries. Its importance in pharmaceutical development, combined with emerging applications in green chemistry and specialty materials, ensures continued relevance in scientific and industrial contexts. As research advances and new applications emerge, this compound will likely maintain its position as an important tool in chemical synthesis and drug discovery.

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